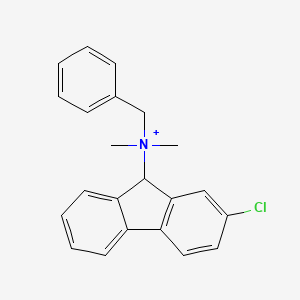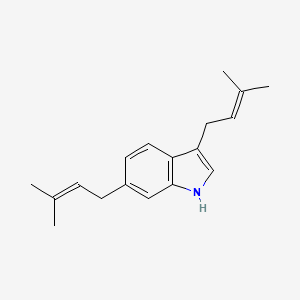
1H-Indole, 3,6-bis(3-methyl-2-butenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 3,6-bis(3-methyl-2-butenyl)- is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes two 3-methyl-2-butenyl groups attached to the indole core. It has a molecular formula of C21H25N and a molecular weight of 291.43 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Another method involves the use of palladium-catalyzed intramolecular oxidative coupling, which allows for the formation of indole derivatives from anilines functionalized with electron-withdrawing and electron-donating groups .
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale synthetic routes that are optimized for yield and efficiency. These methods may include the use of continuous flow reactors and advanced catalytic systems to ensure high throughput and minimal waste .
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole, 3,6-bis(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated indole derivatives .
Aplicaciones Científicas De Investigación
1H-Indole, 3,6-bis(3-methyl-2-butenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives and natural products.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with receptors to produce anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole, 3-(3-methyl-2-butenyl)-: This compound has a similar structure but with only one 3-methyl-2-butenyl group attached to the indole ring.
1H-Indole, 6-methyl-: This compound features a methyl group at the 6-position of the indole ring.
3-Methylindole (skatole): Known for its strong odor, this compound has a methyl group at the 3-position of the indole ring.
Uniqueness
1H-Indole, 3,6-bis(3-methyl-2-butenyl)- is unique due to the presence of two 3-methyl-2-butenyl groups, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
73618-54-9 |
|---|---|
Fórmula molecular |
C18H23N |
Peso molecular |
253.4 g/mol |
Nombre IUPAC |
3,6-bis(3-methylbut-2-enyl)-1H-indole |
InChI |
InChI=1S/C18H23N/c1-13(2)5-7-15-8-10-17-16(9-6-14(3)4)12-19-18(17)11-15/h5-6,8,10-12,19H,7,9H2,1-4H3 |
Clave InChI |
NTGWNARXEPOAPV-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=CC2=C(C=C1)C(=CN2)CC=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


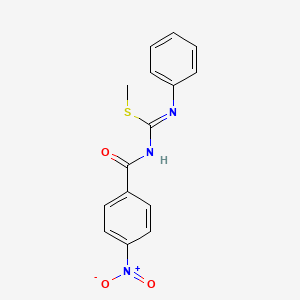
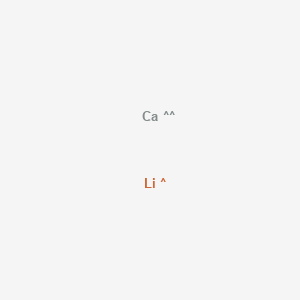


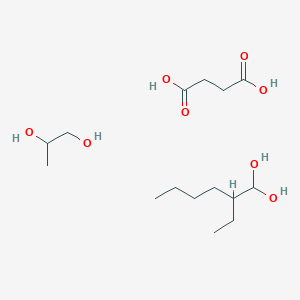

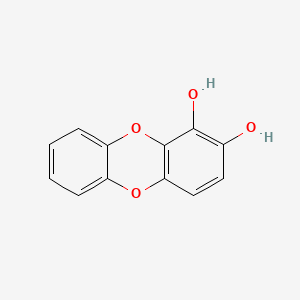
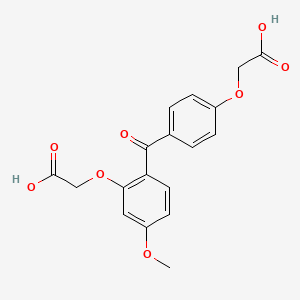
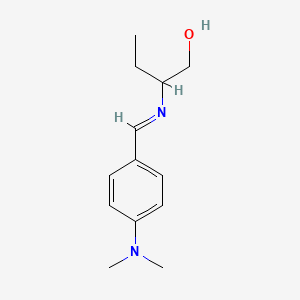
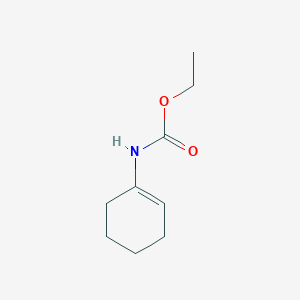
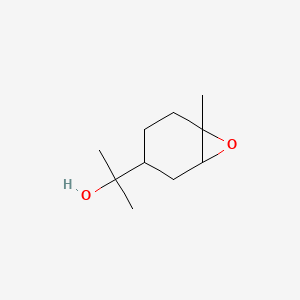
![1,4-Methanopyrazino[1,2-a]pyridazine,octahydro-](/img/structure/B14456835.png)

